molecular formula C19H18ClN3O3S B2793286 1-(3-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251556-17-8

1-(3-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2793286
CAS RN: 1251556-17-8
M. Wt: 403.88
InChI Key: KZUZAWRVPQBYHA-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Heteroaryl Compounds

A study explored the condensation of specific chromones with thiazolidine-2,4-dione, leading to the synthesis of compounds with potential antimicrobial activities against various microorganisms. This work demonstrates the chemical versatility and potential bioactivity of compounds structurally related to the query compound, indicating their use in developing new antimicrobial agents (Ibrahim et al., 2011).

Investigating Chemical Reactivity

Another research highlighted the synthesis of pyrrolizine-1,3-dione derivatives through oxidation processes. The study's findings on the reactivity and derivatization of these compounds contribute to understanding how similar heterocyclic compounds can be modified for various scientific applications (Mcnab et al., 2010).

Biological Activities

Several studies have synthesized novel compounds bearing structural similarities to the query molecule, evaluating their antimicrobial, anti-inflammatory, and other biological activities. These investigations show the potential of such compounds in medicinal chemistry and drug discovery, offering insights into the design of new therapeutics with improved efficacy and safety profiles (Kendre et al., 2015).

Advanced Material Applications

Research into the synthesis of N-unsubstituted bis[1,2]dithiolo[1,4]thiazines and related compounds has implications for material science, particularly in the development of new materials with specific electronic or optical properties (Konstantinova et al., 2000).

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c20-15-7-5-6-14(12-15)13-23-16-8-1-2-9-17(16)27(25,26)18(21-23)19(24)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUZAWRVPQBYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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